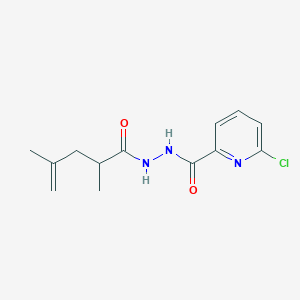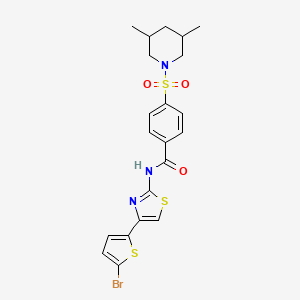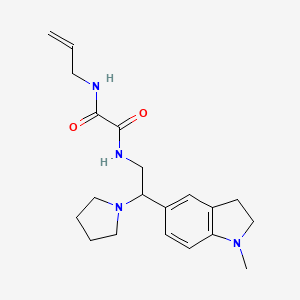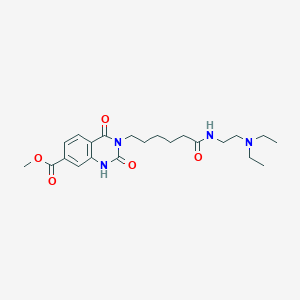
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide varies depending on its application. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial studies, it has been found to disrupt bacterial cell membranes and inhibit protein synthesis. In herbicidal and insecticidal studies, it has been shown to inhibit photosynthesis and disrupt the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide also vary depending on its application. In anticancer studies, it has been found to decrease tumor size and increase survival rates in animal models. In antimicrobial studies, it has been shown to be effective against a range of bacterial and fungal strains. In herbicidal and insecticidal studies, it has been shown to effectively control weed and insect populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide in lab experiments is its broad range of potential applications. However, its limitations include its toxicity and potential environmental impact, as well as the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
For research on 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide include investigating its potential use in combination therapies for cancer treatment, exploring its potential as a biopesticide, and developing more environmentally friendly synthesis methods. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide involves the reaction of 6-chloronicotinic acid with 2,4-dimethylpent-4-enoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Aplicaciones Científicas De Investigación
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antitubercular activities. In agriculture, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-8(2)7-9(3)12(18)16-17-13(19)10-5-4-6-11(14)15-10/h4-6,9H,1,7H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRNRYZWTUYACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NNC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)





![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)